REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH:4]([CH:10]=[O:11])[CH2:3]1.[CH3:13][Mg]Br>C1COCC1>[CH3:9][C:6]1([CH3:8])[CH2:7][C:2]([CH3:12])([CH3:1])[CH2:3][CH:4]([CH:10]([OH:11])[CH3:13])[CH2:5]1
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)(C)C)C=O)C
|
Name
|
|
Quantity
|
4.5 mmol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC(C1)(C)C)C(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |